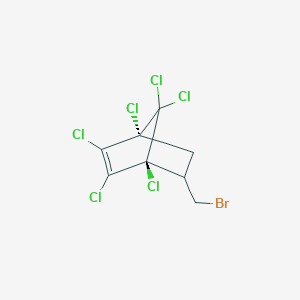
(+)-Bromocyclen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Bromocyclen is a chiral compound known for its unique chemical properties and potential applications in various fields. It is a brominated derivative of cyclen, a macrocyclic compound that forms stable complexes with metal ions. The presence of the bromine atom introduces additional reactivity, making this compound a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Bromocyclen typically involves the bromination of cyclen. One common method is the reaction of cyclen with bromine in an organic solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the cyclen ring. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The final product is typically subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
(+)-Bromocyclen undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: this compound can be oxidized to form corresponding oxo derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used for these reactions.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions of this compound are often carried out under mild conditions to prevent degradation of the macrocyclic structure. Solvents such as dichloromethane, acetonitrile, and ethanol are commonly used. Reaction temperatures are typically kept low to moderate, and inert atmospheres (e.g., nitrogen or argon) are used to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield azido, thiocyanato, or methoxy derivatives, while oxidation reactions can produce oxo derivatives.
Scientific Research Applications
(+)-Bromocyclen has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions
Biology: this compound is used in the study of metal ion transport and storage in biological systems. Its ability to form stable complexes with metal ions makes it a valuable tool for investigating metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its metal complexes. These compounds are being investigated for their antimicrobial, anticancer, and diagnostic properties.
Industry: this compound is used in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, separation, and catalysis.
Mechanism of Action
The mechanism of action of (+)-Bromocyclen is primarily based on its ability to form stable complexes with metal ions. The bromine atom enhances the reactivity of the cyclen ring, allowing it to interact with a wide range of metal ions. The resulting metal complexes can participate in various biochemical and catalytic processes. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed.
Comparison with Similar Compounds
Similar Compounds
Cyclen: The parent compound of (+)-Bromocyclen, cyclen, is a macrocyclic compound that forms stable complexes with metal ions. it lacks the additional reactivity introduced by the bromine atom.
Tetraazacyclododecane: Another macrocyclic compound similar to cyclen, but with different substituents on the ring. It also forms stable metal complexes but has different chemical properties.
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A widely used chelating agent in medical imaging and radiotherapy. It forms highly stable complexes with metal ions, similar to this compound, but has additional carboxylate groups that enhance its solubility and binding properties.
Uniqueness of this compound
The uniqueness of this compound lies in its bromine atom, which enhances its reactivity and allows for the formation of a wider range of metal complexes. This makes it a valuable compound for research and industrial applications where specific reactivity and stability are required.
Properties
Molecular Formula |
C8H5BrCl6 |
|---|---|
Molecular Weight |
393.7 g/mol |
IUPAC Name |
(1R,4S)-5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C8H5BrCl6/c9-2-3-1-6(12)4(10)5(11)7(3,13)8(6,14)15/h3H,1-2H2/t3?,6-,7+/m1/s1 |
InChI Key |
DAASOABUJRMZAD-YRSLTGHTSA-N |
Isomeric SMILES |
C1C([C@@]2(C(=C([C@]1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CBr |
Canonical SMILES |
C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















